Cas no 2228459-22-9 (4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid)
4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid
- 4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid
- EN300-1882950
- 2228459-22-9
-
- Inchi: 1S/C15H27NO5/c1-11(2)16(13(19)21-14(3,4)5)10-15(12(17)18)6-8-20-9-7-15/h11H,6-10H2,1-5H3,(H,17,18)
- InChI Key: UAVJIJVYAAJMDP-UHFFFAOYSA-N
- SMILES: O1CCC(C(=O)O)(CN(C(=O)OC(C)(C)C)C(C)C)CC1
Computed Properties
- Exact Mass: 301.18892296g/mol
- Monoisotopic Mass: 301.18892296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 76.1Ų
4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1882950-1g |
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid |
2228459-22-9 | 1g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1882950-5g |
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid |
2228459-22-9 | 5g |
$3273.0 | 2023-09-18 | ||
| Enamine | EN300-1882950-10g |
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid |
2228459-22-9 | 10g |
$4852.0 | 2023-09-18 | ||
| Enamine | EN300-1882950-0.05g |
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid |
2228459-22-9 | 0.05g |
$948.0 | 2023-09-18 | ||
| Enamine | EN300-1882950-0.1g |
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid |
2228459-22-9 | 0.1g |
$993.0 | 2023-09-18 | ||
| Enamine | EN300-1882950-0.25g |
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid |
2228459-22-9 | 0.25g |
$1038.0 | 2023-09-18 | ||
| Enamine | EN300-1882950-0.5g |
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid |
2228459-22-9 | 0.5g |
$1084.0 | 2023-09-18 | ||
| Enamine | EN300-1882950-1.0g |
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid |
2228459-22-9 | 1g |
$1129.0 | 2023-06-02 | ||
| Enamine | EN300-1882950-2.5g |
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid |
2228459-22-9 | 2.5g |
$2211.0 | 2023-09-18 | ||
| Enamine | EN300-1882950-5.0g |
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid |
2228459-22-9 | 5g |
$3273.0 | 2023-06-02 |
4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid
Comprehensive Overview of 4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid (CAS No. 2228459-22-9)
The compound 4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid (CAS No. 2228459-22-9) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique tert-butoxycarbonyl (Boc) protecting group and oxane (tetrahydropyran) ring structure, serves as a critical intermediate in the synthesis of complex bioactive molecules. Its structural features make it a valuable building block for drug discovery, particularly in the development of protease inhibitors and other therapeutic agents targeting metabolic pathways.
In recent years, the demand for Boc-protected amino acids and carboxylic acid derivatives has surged, driven by advancements in peptide synthesis and small-molecule drug design. Researchers frequently search for terms like "Boc-amine synthesis", "oxane ring applications", and "carboxylic acid intermediates", reflecting the growing interest in this compound's utility. The presence of both a tert-butoxycarbonyl group and a propan-2-yl (isopropyl) moiety enhances its stability and reactivity, making it ideal for multi-step synthetic routes.
One of the key advantages of 4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid is its compatibility with modern green chemistry principles. As sustainability becomes a focal point in pharmaceutical manufacturing, this compound's efficient synthesis and minimal waste generation align with industry trends. Searches for "sustainable Boc-protected compounds" and "eco-friendly carboxylic acid synthesis" highlight this relevance. Additionally, its role in click chemistry and bioconjugation applications has been explored, further expanding its potential in biopharmaceuticals.
The compound's oxane-4-carboxylic acid scaffold is particularly noteworthy for its conformational rigidity, which is advantageous in designing enzyme inhibitors and receptor modulators. This structural attribute is often discussed in forums focusing on "drug-likeness optimization" and "scaffold hopping strategies". Moreover, the isopropylamino group introduces steric hindrance, a feature increasingly sought after in kinase inhibitor development, as evidenced by rising searches for "sterically hindered amino acids".
Analytical characterization of CAS No. 2228459-22-9 typically involves techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography, with researchers frequently inquiring about "Boc-group stability under acidic conditions" and "oxane ring conformational analysis". These methodologies ensure precise quality control, crucial for its application in GMP-compliant pharmaceutical production. The compound's logP and pKa values also make it a subject of interest in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies, addressing common queries like "improving oral bioavailability of carboxylic acids".
In conclusion, 4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid represents a versatile and scientifically significant compound with broad applications in drug discovery. Its alignment with contemporary research trends—such as fragment-based drug design, PROTAC technology, and covalent inhibitor development—ensures its continued relevance. As the pharmaceutical industry evolves, this molecule's unique properties will likely inspire further innovation, answering pressing questions like "how to enhance peptide stability" and "designing selective enzyme inhibitors".
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